molecular formula C13H17N3O3S B12932349 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide CAS No. 116460-69-6

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide

Cat. No.: B12932349
CAS No.: 116460-69-6
M. Wt: 295.36 g/mol
InChI Key: HUMDQVAZNIXXLI-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of 1H-benzimidazole-2-thiol with N,N-bis(2-hydroxyethyl)acetamide under specific conditions. The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzimidazole ring or the acetamide moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetamide
  • 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethylamine
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

Compared to these similar compounds, 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is unique due to the presence of the N,N-bis(2-hydroxyethyl)acetamide moiety. This structural feature may confer additional biological activity or alter the compound’s physicochemical properties, making it a valuable target for further research and development .

Properties

CAS No.

116460-69-6

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-hydroxyethyl)acetamide

InChI

InChI=1S/C13H17N3O3S/c17-7-5-16(6-8-18)12(19)9-20-13-14-10-3-1-2-4-11(10)15-13/h1-4,17-18H,5-9H2,(H,14,15)

InChI Key

HUMDQVAZNIXXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N(CCO)CCO

Origin of Product

United States

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